molecular formula C15H20INO B15015094 3-cyclohexyl-N-(4-iodophenyl)propanamide

3-cyclohexyl-N-(4-iodophenyl)propanamide

Cat. No.: B15015094
M. Wt: 357.23 g/mol
InChI Key: YDNRKWKMLSURJH-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(4-iodophenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexyl group, an iodophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(4-iodophenyl)propanamide typically involves the reaction of 4-iodoaniline with cyclohexylpropanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(4-iodophenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

    Reduction: Formation of cyclohexylamines.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

3-cyclohexyl-N-(4-iodophenyl)propanamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(4-iodophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclohexyl-N-(4-isonicotinoylphenyl)propanamide
  • 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide

Uniqueness

3-cyclohexyl-N-(4-iodophenyl)propanamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the iodine atom or have different substituents.

Properties

Molecular Formula

C15H20INO

Molecular Weight

357.23 g/mol

IUPAC Name

3-cyclohexyl-N-(4-iodophenyl)propanamide

InChI

InChI=1S/C15H20INO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2,(H,17,18)

InChI Key

YDNRKWKMLSURJH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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